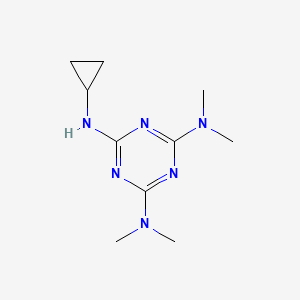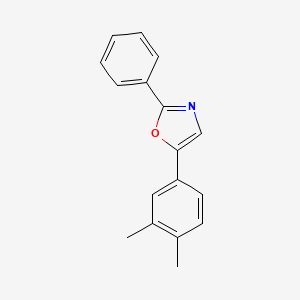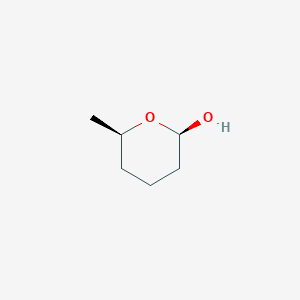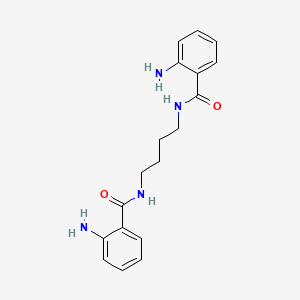
N,N'-Tetramethylenebis(2-aminobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Tetramethylenebis(2-aminobenzamide) is an organic compound with the molecular formula C18H22N4O2. It is a derivative of 2-aminobenzamide, which is known for its various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Tetramethylenebis(2-aminobenzamide) typically involves the reaction of 2-aminobenzamide with a suitable linking agent. One common method is the reaction of 2-aminobenzamide with a diamine, such as tetramethylenediamine, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of N,N’-Tetramethylenebis(2-aminobenzamide) may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N,N’-Tetramethylenebis(2-aminobenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzamide derivatives .
科学的研究の応用
N,N’-Tetramethylenebis(2-aminobenzamide) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism of action of N,N’-Tetramethylenebis(2-aminobenzamide) involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression and cellular function. This inhibition can result in the reactivation of silenced genes and the induction of apoptosis in cancer cells . The compound’s ability to bind to zinc ions in the active site of HDACs is crucial for its inhibitory activity .
類似化合物との比較
Similar Compounds
2-Aminobenzamide: A simpler derivative with similar biological activities but lower potency.
N,N’-Dimethylenebis(2-aminobenzamide): Another derivative with different linking groups, leading to variations in biological activity and chemical reactivity.
Uniqueness
N,N’-Tetramethylenebis(2-aminobenzamide) is unique due to its specific linking group, which enhances its ability to interact with molecular targets and increases its stability. This makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
69583-10-4 |
|---|---|
分子式 |
C18H22N4O2 |
分子量 |
326.4 g/mol |
IUPAC名 |
2-amino-N-[4-[(2-aminobenzoyl)amino]butyl]benzamide |
InChI |
InChI=1S/C18H22N4O2/c19-15-9-3-1-7-13(15)17(23)21-11-5-6-12-22-18(24)14-8-2-4-10-16(14)20/h1-4,7-10H,5-6,11-12,19-20H2,(H,21,23)(H,22,24) |
InChIキー |
PWJSEKIRPOGWSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



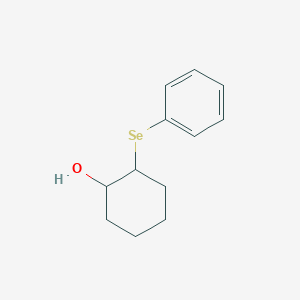
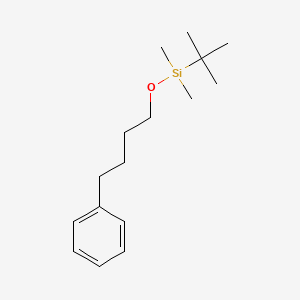
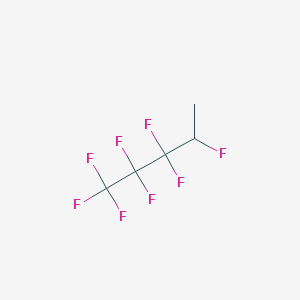
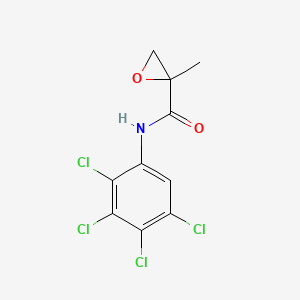
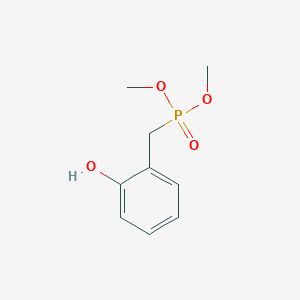
![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)
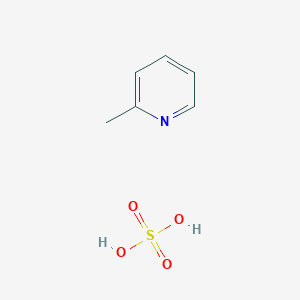

![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
